molecular formula C22H22N4O3 B10988311 N-[2-(2,3-dioxo-3,4-dihydroquinoxalin-1(2H)-yl)ethyl]-1-(propan-2-yl)-1H-indole-6-carboxamide

N-[2-(2,3-dioxo-3,4-dihydroquinoxalin-1(2H)-yl)ethyl]-1-(propan-2-yl)-1H-indole-6-carboxamide

Cat. No.: B10988311
M. Wt: 390.4 g/mol
InChI Key: NOQIFUMIILGXGY-UHFFFAOYSA-N
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Description

N-[2-(2,3-DIOXO-3,4-DIHYDRO-1(2H)-QUINOXALINYL)ETHYL]-1-ISOPROPYL-1H-INDOLE-6-CARBOXAMIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a quinoxaline core, which is known for its biological activity, and an indole moiety, which is a common structural motif in many natural products and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2,3-DIOXO-3,4-DIHYDRO-1(2H)-QUINOXALINYL)ETHYL]-1-ISOPROPYL-1H-INDOLE-6-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the quinoxaline and indole intermediates. The quinoxaline core can be synthesized through the condensation of o-phenylenediamine with a dicarbonyl compound under acidic conditions. The indole moiety can be prepared via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde.

The final step involves coupling the quinoxaline and indole intermediates through an amide bond formation. This can be achieved using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in the presence of a base like DIPEA (N,N-diisopropylethylamine).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated synthesis equipment to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2,3-DIOXO-3,4-DIHYDRO-1(2H)-QUINOXALINYL)ETHYL]-1-ISOPROPYL-1H-INDOLE-6-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The quinoxaline moiety can be oxidized to form quinoxaline N-oxide derivatives.

    Reduction: The carbonyl groups in the quinoxaline core can be reduced to form dihydroquinoxaline derivatives.

    Substitution: The indole moiety can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Electrophilic aromatic substitution reactions typically require reagents like nitric acid (HNO₃) for nitration, bromine (Br₂) for bromination, and sulfuric acid (H₂SO₄) for sulfonation.

Major Products

The major products formed from these reactions include quinoxaline N-oxides, dihydroquinoxalines, and substituted indole derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-[2-(2,3-DIOXO-3,4-DIHYDRO-1(2H)-QUINOXALINYL)ETHYL]-1-ISOPROPYL-1H-INDOLE-6-CARBOXAMIDE has a wide range of scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms and synthetic methodologies.

    Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition, receptor binding, and other biochemical processes.

    Medicine: Due to its potential pharmacological properties, it is investigated for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: It can be used in the development of new materials, such as polymers and dyes, due to its unique structural features.

Mechanism of Action

The mechanism of action of N-[2-(2,3-DIOXO-3,4-DIHYDRO-1(2H)-QUINOXALINYL)ETHYL]-1-ISOPROPYL-1H-INDOLE-6-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The quinoxaline core is known to inhibit certain enzymes by binding to their active sites, while the indole moiety can interact with various receptors in the body. These interactions can modulate biochemical pathways and lead to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid
  • Ethyl 1,3-dioxo-2-iso-indolinecarboxylate
  • Phthalhydrazide

Uniqueness

N-[2-(2,3-DIOXO-3,4-DIHYDRO-1(2H)-QUINOXALINYL)ETHYL]-1-ISOPROPYL-1H-INDOLE-6-CARBOXAMIDE is unique due to its combination of a quinoxaline core and an indole moiety, which imparts distinct chemical and biological properties. This dual functionality is not commonly found in similar compounds, making it a valuable molecule for research and potential therapeutic applications.

Properties

Molecular Formula

C22H22N4O3

Molecular Weight

390.4 g/mol

IUPAC Name

N-[2-(2,3-dioxo-4H-quinoxalin-1-yl)ethyl]-1-propan-2-ylindole-6-carboxamide

InChI

InChI=1S/C22H22N4O3/c1-14(2)25-11-9-15-7-8-16(13-19(15)25)20(27)23-10-12-26-18-6-4-3-5-17(18)24-21(28)22(26)29/h3-9,11,13-14H,10,12H2,1-2H3,(H,23,27)(H,24,28)

InChI Key

NOQIFUMIILGXGY-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=CC2=C1C=C(C=C2)C(=O)NCCN3C4=CC=CC=C4NC(=O)C3=O

Origin of Product

United States

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